4-Ethyl-1H-pyrazole-5-sulfonamide acetate
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Overview
Description
4-Ethyl-1H-pyrazole-5-sulfonamide acetate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1H-pyrazole-5-sulfonamide acetate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by sulfonation using sulfonyl chloride . The reaction conditions often involve the use of catalysts and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and heterogeneous catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1H-pyrazole-5-sulfonamide acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-Ethyl-1H-pyrazole-5-sulfonamide acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Ethyl-1H-pyrazole-5-sulfonamide acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-ethyl-5-pyrazole sulfonamide
- 4-Methyl-1H-pyrazole-5-sulfonamide
- 1-Ethyl-3-methyl-5-pyrazole sulfonamide
Uniqueness
4-Ethyl-1H-pyrazole-5-sulfonamide acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13N3O4S |
---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
acetic acid;4-ethyl-1H-pyrazole-5-sulfonamide |
InChI |
InChI=1S/C5H9N3O2S.C2H4O2/c1-2-4-3-7-8-5(4)11(6,9)10;1-2(3)4/h3H,2H2,1H3,(H,7,8)(H2,6,9,10);1H3,(H,3,4) |
InChI Key |
MMIUIZZERJSARC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1)S(=O)(=O)N.CC(=O)O |
Origin of Product |
United States |
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